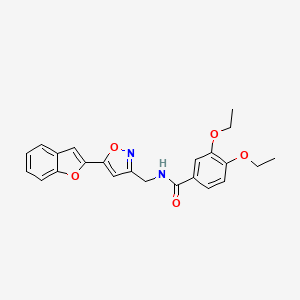

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as DPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of amino acid derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structure Analysis

Research has focused on the synthesis and structural analysis of compounds related to "4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid." For instance, Kowalski et al. (2009) developed W(CO)5 complexes of similar structures for use as IR-detectable metal–carbonyl tracers, highlighting their utility in labeling amino acids and their thermal stability and sharp absorption bands which are crucial for bioconjugate applications (Kowalski et al., 2009).

Molecular Docking and Vibrational Studies

Molecular docking and vibrational studies by Vanasundari et al. (2018) on derivatives of butanoic acid showcased the potential of these compounds in inhibiting Placenta Growth Factor (PIGF-1), indicating significant pharmacological importance. This study utilized spectroscopic methods and theoretical calculations to explore the molecular stability, reactivity, and nonlinear optical materials potential (Vanasundari et al., 2018).

Ion Mobility Spectrometry

Fernández-Maestre et al. (2010) utilized derivatives similar to "4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid" in studies to understand the effects of buffer gas modifiers on separation selectivity in ion mobility spectrometry. This research provides insights into the mobility of compounds based on size and steric hindrance, which is pivotal for analytical chemistry applications (Fernández-Maestre et al., 2010).

Functional Polyacrylates Synthesis

In the realm of polymer science, Das and Théato (2015) reported on the synthesis of functional polyacrylates via trans-esterification, showcasing the method's high fidelity and versatility with diverse functional alcohols. This research opens up new avenues for creating materials with specific properties like dual pH and CO2 responsiveness (Das & Théato, 2015).

Carbon Dioxide Capture

Singto et al. (2016) synthesized new tertiary amines, including derivatives of butanoic acid, to enhance carbon dioxide capture performance. Their study highlights the importance of chemical structure on the efficiency of CO2 capture, which is critical for environmental chemistry and technology (Singto et al., 2016).

properties

IUPAC Name |

4-(2,5-dimethylanilino)-4-oxo-2-(pentylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-4-5-6-9-18-15(17(21)22)11-16(20)19-14-10-12(2)7-8-13(14)3/h7-8,10,15,18H,4-6,9,11H2,1-3H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMYPFIDQRAGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(CC(=O)NC1=C(C=CC(=C1)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

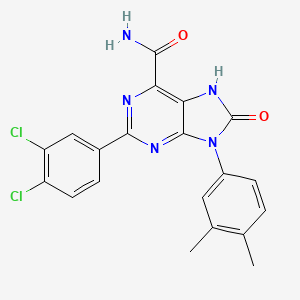

![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)

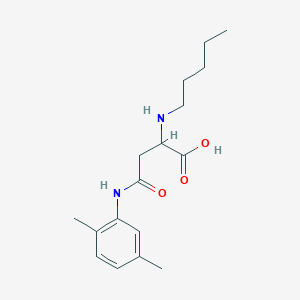

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)